molecular formula C15H11NO3 B7790961 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one

3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one

Cat. No. B7790961
M. Wt: 253.25 g/mol
InChI Key: WDZGGAFMGIOIQS-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structures of Nitro-α-methoxy-trans-chalcones : Bolte, Schütz, and Bader (1996) reported on the crystal structures of related nitro-α-methoxy-trans-chalcones. These molecules, including constitutional isomers of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one, showed differences in the coplanarity of their moieties, highlighting their structural properties (Bolte, Schütz, & Bader, 1996).

  • Corrosion Inhibition of Carbon Steel : Thoume et al. (2021) synthesized derivatives of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one and evaluated their corrosion inhibition ability on carbon steel. Their study found that these compounds acted as mixed-type inhibitors and formed a protective film on the steel surface (Thoume et al., 2021).

  • X-ray Diffraction Analysis : Berestovitskaya et al. (2016) conducted an X-ray diffraction analysis of a related compound, revealing insights into molecular polarization and the contribution of bipolar structure to the ground state (Berestovitskaya et al., 2016).

  • Corrosion Inhibition of Aluminum : Fouda, Shalabi, and Mohamed (2014) studied the inhibition effect of derivatives of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one on aluminum corrosion, finding them effective as mixed-type inhibitors (Fouda, Shalabi, & Mohamed, 2014).

  • Electrical Memory Properties : Liu, Lu, and Jin (2020) synthesized a nitro-substituted azo-chalcone derivative of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one and studied its electrical memory performance, finding promising applications in nonvolatile memory devices (Liu, Lu, & Jin, 2020).

  • Refractive Indices Study : Chavan and Gop (2016) investigated the refractive indices of a similar compound, providing insights into the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).

  • Chemical and Antibacterial Activities : Deghady et al. (2021) conducted a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, examining its chemical reactivity and antibacterial potential against Staphylococcus aureus bacteria (Deghady et al., 2021).

  • Photophysical Properties Study : Kumari et al. (2017) explored the absorption and fluorescence characteristics of chalcone derivatives, highlighting their stability in singlet excited states (Kumari et al., 2017).

  • Antimicrobial Activity : Olejníková et al. (2014) evaluated the antimicrobial activity of 3-methyl-5-isopropyl 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives, noting a greater sensitivity in prokaryotes compared to eukaryotes (Olejníková et al., 2014).

  • Solvatochromism and Use as Probes : Nandi et al. (2012) synthesized nitro-substituted phenolates related to 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one and investigated their solvatochromic behavior and application as probes for solvent mixtures (Nandi et al., 2012).

properties

IUPAC Name

3-(4-nitrophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZGGAFMGIOIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859601
Record name 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrobenzylidene)acetophenone

CAS RN

1222-98-6
Record name 4-Nitrochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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